(1S,2S,4R,5R)-6-Azatricyclo[3.2.1.02,4]octan-7-one
Description
Properties
IUPAC Name |
(1S,2S,4R,5R)-6-azatricyclo[3.2.1.02,4]octan-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c9-7-5-2-6(8-7)4-1-3(4)5/h3-6H,1-2H2,(H,8,9)/t3-,4+,5-,6+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLLWFAQIJNZQQL-BGPJRJDNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C3CC2C(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]1[C@H]3C[C@@H]2C(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,4R,5R)-6-Azatricyclo[3.2.1.02,4]octan-7-one typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the cyclization of a suitable precursor under specific conditions that promote the formation of the tricyclic structure. The reaction conditions often involve the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
(1S,2S,4R,5R)-6-Azatricyclo[3.2.1.02,4]octan-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form different oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully optimized to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
(1S,2S,4R,5R)-6-Azatricyclo[3.2.1.02,4]octan-7-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific diseases.
Industry: The compound’s unique structure makes it valuable in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of (1S,2S,4R,5R)-6-Azatricyclo[3.2.1.02,4]octan-7-one involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action are complex and depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Azabicyclo[3.2.1]octan-7-one Family
Table 1: Key Structural and Functional Differences
Key Observations :
Derivatives with Functional Group Variations
Table 2: Derivatives with Carboxylic Acid/Ester Modifications
Key Observations :
Oxygen-Containing Analogues
Table 3: 7-Oxabicyclo Compounds
Key Observations :
- Ring Size and Reactivity : The 7-oxabicyclo[4.1.0]heptane framework () differs in ring strain and oxidation state compared to azabicyclo analogs, leading to distinct reactivity in ring-opening reactions .
Biological Activity
(1S,2S,4R,5R)-6-Azatricyclo[3.2.1.02,4]octan-7-one is a complex organic compound notable for its unique tricyclic structure that incorporates nitrogen. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities and interactions with molecular targets within biological systems.
The molecular formula of this compound is , with a molecular weight of approximately 123.15 g/mol. Its structure allows it to participate in diverse chemical reactions, making it a valuable intermediate in organic synthesis.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 123.15 g/mol |
| CAS Number | 2377005-08-6 |
| Structure | Structure |
Biological Activity
Research into the biological activity of this compound has highlighted several potential applications:
1. Enzyme Interaction
The compound is studied for its ability to interact with various enzymes, potentially acting as an inhibitor or modulator of enzymatic activity. This interaction may influence metabolic pathways and cellular functions.
2. Receptor Binding
Preliminary studies suggest that this compound may bind to specific receptors in the body, which could lead to therapeutic effects in conditions such as pain management or neurodegenerative diseases.
3. Antimicrobial Properties
Some research indicates that this compound exhibits antimicrobial properties against certain bacterial strains, making it a candidate for further exploration in antibiotic development.
The mechanism of action for this compound involves its interaction with biological targets such as enzymes and receptors:
- Enzyme Modulation: The compound may alter enzyme activity by binding to active sites or allosteric sites.
- Receptor Interaction: By binding to receptors, it may mimic or block natural ligands, influencing signaling pathways.
Case Studies
Several case studies have explored the biological effects of this compound:
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial effects of this compound against E. coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial growth at specific concentrations.
Case Study 2: Enzyme Inhibition
Another research focused on the inhibition of acetylcholinesterase by this compound. The findings suggested that the compound could serve as a potential lead for developing treatments for Alzheimer's disease by enhancing cholinergic transmission.
Q & A
Q. What are the common synthetic routes for (1S,2S,4R,5R)-6-Azatricyclo[3.2.1.0²⁴]octan-7-one, and how can reaction conditions be optimized?
The compound’s bicyclic framework is typically synthesized via cyclization reactions or functionalization of simpler azabicyclic precursors. Key steps include:
- Oxidation/Reduction : Selective oxidation of amine groups to ketones or reduction of carbonyls to amines, requiring catalysts like Pd/C or enzymes for stereochemical control .
- Substitution Reactions : Alkylation or acylation at reactive sites (e.g., nitrogen atoms) using reagents such as alkyl halides or acyl chlorides under inert atmospheres .
- Stereochemical Control : Low-temperature conditions (-20°C to 0°C) and chiral auxiliaries are critical to preserve stereochemical integrity . Optimization involves monitoring reaction progress via TLC or HPLC and adjusting solvent polarity (e.g., DMF for polar intermediates, hexane/EtOAc for non-polar systems) .
Q. How is the structural integrity of (1S,2S,4R,5R)-6-Azatricyclo[3.2.1.0²⁴]octan-7-one verified post-synthesis?
A combination of spectroscopic and analytical methods is essential:
- NMR Spectroscopy : and NMR to confirm stereochemistry and functional groups. For example, ketone carbonyls appear at ~200-220 ppm in NMR .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., CHNO) with accuracy <5 ppm .
- X-ray Crystallography : Resolves absolute configuration for novel derivatives, requiring single crystals grown via slow evaporation . Cross-referencing with PubChem or DSSTox databases ensures consistency with known data .
Q. What are the primary applications of this compound in organic synthesis?
The compound serves as a versatile scaffold due to its rigid bicyclic structure:
- Building Block for Heterocycles : Used in Diels-Alder reactions to synthesize polycyclic amines or lactams .
- Pharmacophore Development : Modifications at the ketone or nitrogen positions enable exploration of bioactivity (e.g., enzyme inhibition) .
- Chiral Resolution : Its stereocenters aid in asymmetric catalysis, such as in the synthesis of β-lactam antibiotics .
Advanced Research Questions
Q. How can stereochemical control be achieved during the synthesis of derivatives with multiple chiral centers?
Advanced strategies include:
- Chiral Catalysts : Use of Ru-based catalysts for transfer hydrogenation to set specific stereocenters .
- Dynamic Kinetic Resolution (DKR) : Combines racemization and selective crystallization to maximize enantiomeric excess (>90% ee) .
- Computational Modeling : DFT calculations predict transition states to guide reagent selection (e.g., Grignard vs. organozinc reagents) . Validation via NOESY NMR or vibrational circular dichroism (VCD) is critical to confirm configurations .
Q. What computational methods are employed to predict the biological activity of derivatives?
Key approaches include:
- Molecular Docking : AutoDock Vina or Schrödinger Suite to assess binding affinity with targets like serotonin receptors or bacterial enzymes .
- QSAR Models : Regression analysis of substituent effects (e.g., Hammett σ values) to correlate structure with activity .
- MD Simulations : GROMACS or AMBER to evaluate stability of ligand-target complexes over 100+ ns trajectories . Discrepancies between in silico and in vitro results require re-evaluation of force fields or solvation models .
Q. How to design a multi-step synthesis protocol for novel derivatives with enhanced bioactivity?
Follow a systematic workflow:
- Retrosynthetic Analysis : Break down the target into azabicyclic precursors and functional groups (e.g., ketones, amines) .
- Stepwise Functionalization : Prioritize reactions with minimal side products (e.g., Mitsunobu for ether formation over SN2) .
- Parallel Screening : Test 3-5 reaction conditions (e.g., solvent, catalyst) in parallel using HTE (high-throughput experimentation) . Document all steps in Supporting Information (SI) with spectral data and purity metrics (>95% by HPLC) .
Q. How to address contradictions between experimental spectral data and computational predictions?
Resolve discrepancies via:
- Error Source Identification : Check for solvent effects in NMR (e.g., DMSO-d shifts) or improper DFT functional selection (e.g., B3LYP vs. M06-2X) .
- Data Triangulation : Compare IR, Raman, and VCD spectra to validate computational vibrational modes .
- Collaborative Validation : Share raw data (e.g., .JCAMP files) with third-party labs to confirm reproducibility .
Methodological Best Practices
- Literature Review : Use SciFinder or Reaxys to identify precedents for azabicyclic syntheses, prioritizing articles with ≥3 citations/year .
- Data Reporting : Follow Beilstein Journal guidelines for experimental details, including exact masses, spectral acquisition parameters, and error margins .
- Ethical Compliance : Adhere to ACS Ethical Guidelines for hazard disclosure (e.g., toxicity of intermediates) in SI .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
